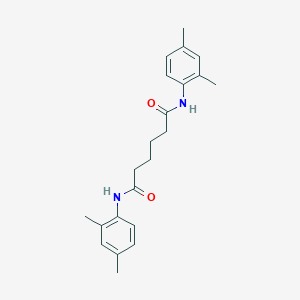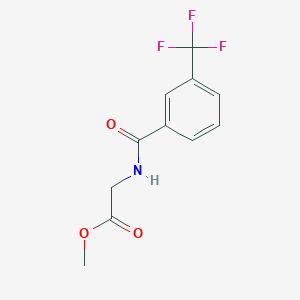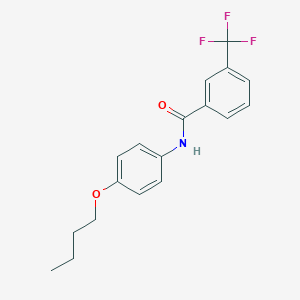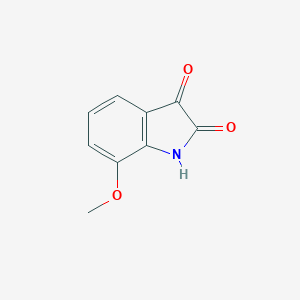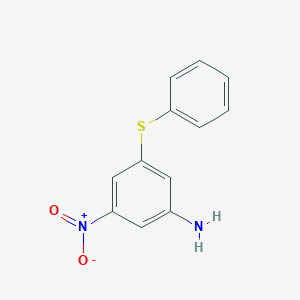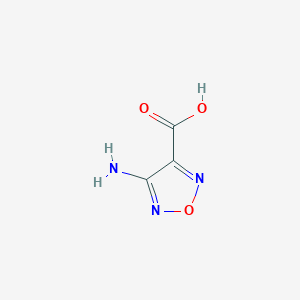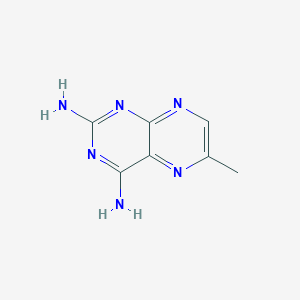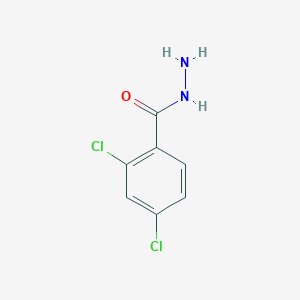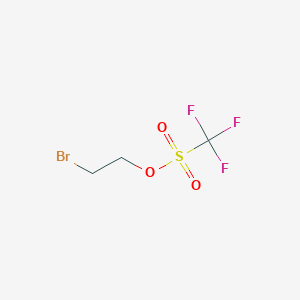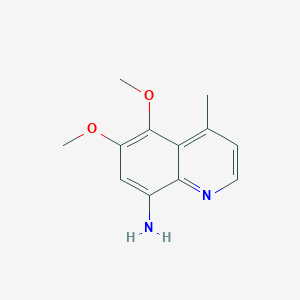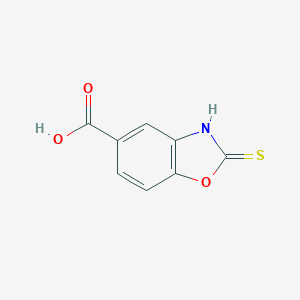![molecular formula C13H13N3O2S B188048 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]- CAS No. 126893-36-5](/img/structure/B188048.png)
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' is a chemical compound that belongs to the family of aromatic amines. This compound is commonly used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' involves the formation of a complex with the target molecule. This complex is highly fluorescent, and its fluorescence intensity is directly proportional to the concentration of the target molecule. The complex formation is reversible, and the dissociation of the complex leads to a decrease in fluorescence intensity.
Biochemical and Physiological Effects:
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' has no known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' in lab experiments are its high sensitivity and selectivity for the detection of target molecules. The limitations of using this compound are its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' that can be explored. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the modification of the chemical structure of the compound to improve its solubility and reduce its toxicity. Additionally, the application of this compound in the detection of new target molecules can be explored.
Synthesemethoden
The synthesis method of 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with N,N-dimethyl-1,4-phenylenediamine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product is high.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' has been extensively used in scientific research due to its unique chemical properties. This compound is commonly used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a sensor for the detection of metal ions and other small molecules.
Eigenschaften
CAS-Nummer |
126893-36-5 |
|---|---|
Produktname |
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]- |
Molekularformel |
C13H13N3O2S |
Molekulargewicht |
275.33 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(5-nitrothiophen-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C13H13N3O2S/c1-15(2)11-5-3-10(4-6-11)14-9-12-7-8-13(19-12)16(17)18/h3-9H,1-2H3 |
InChI-Schlüssel |
BQYOZFZNJSSFPC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Piktogramme |
Irritant |
Synonyme |
N N-DIMETHYL-N'-((5-NITRO-2-THIENYL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




